molecular formula C19H17OP B7766800 (4-Methoxyphenyl)(diphenyl)phosphine

(4-Methoxyphenyl)(diphenyl)phosphine

Cat. No.: B7766800
M. Wt: 292.3 g/mol
InChI Key: GAZSZCWRMSVQPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methoxyphenyl)(diphenyl)phosphine is an organophosphorus compound with the molecular formula C19H17OP. It is a tertiary phosphine, characterized by the presence of a phosphorus atom bonded to three phenyl groups, one of which is substituted with a methoxy group at the para position. This compound is of significant interest in organic synthesis and catalysis due to its unique structural and electronic properties .

Scientific Research Applications

(4-Methoxyphenyl)(diphenyl)phosphine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.

    Biology: It is explored for its potential in bioinorganic chemistry, particularly in the study of enzyme models.

    Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with metals.

    Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxyphenyl)(diphenyl)phosphine typically involves the reaction of chlorodiphenylphosphine with 4-methoxyphenylmagnesium bromide (a Grignard reagent). The reaction proceeds as follows:

ClP(C6H5)2+CH3OC6H4MgBrCH3OC6H4P(C6H5)2+MgBrCl\text{ClP(C}_6\text{H}_5\text{)}_2 + \text{CH}_3\text{OC}_6\text{H}_4\text{MgBr} \rightarrow \text{CH}_3\text{OC}_6\text{H}_4\text{P(C}_6\text{H}_5\text{)}_2 + \text{MgBrCl} ClP(C6​H5​)2​+CH3​OC6​H4​MgBr→CH3​OC6​H4​P(C6​H5​)2​+MgBrCl

This reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent the hydrolysis of the Grignard reagent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (4-Methoxyphenyl)(diphenyl)phosphine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: this compound oxide.

    Substitution: Various substituted phosphines depending on the electrophile used.

    Coordination: Metal-phosphine complexes.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)(diphenyl)phosphine primarily involves its role as a ligand. It coordinates with metal centers through the lone pair of electrons on the phosphorus atom, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates .

Comparison with Similar Compounds

Uniqueness: (4-Methoxyphenyl)(diphenyl)phosphine is unique due to the presence of the methoxy group, which increases its electron-donating ability and influences its reactivity and coordination properties. This makes it particularly useful in catalytic applications where electron-rich ligands are required .

Properties

IUPAC Name

(4-methoxyphenyl)-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17OP/c1-20-16-12-14-19(15-13-16)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZSZCWRMSVQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Diphenylphosphine chloride (5 mmol, 0.92 ml) was dissolved in TIM (25 ml). The solution was cooled to 0° C. 4-Methoxyphenyl magnesium bromide (6.5 mmol, 19 ml, 1.3 eq) was added dropwise to the solution over 20 minutes. The mixture was stirred for 3 hours. The mixture was allowed to warm to room temperature, and then stirred for another 5 hours after which saturated NH4Cl (20 ml) was added thereto to terminate the reaction. The inorganic salt was removed by suction filtration and the filtrate was extracted with dichloromethane (40 ml×3). The extract was dried over sodium sulfate and concentrated using an evaporator and an oil pump to give diphenyl-4-methoxyphenylphosphine.
Name
Diphenylphosphine chloride
Quantity
0.92 mL
Type
reactant
Reaction Step One
Name
4-Methoxyphenyl magnesium bromide
Quantity
19 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Methoxyphenyl)(diphenyl)phosphine
Reactant of Route 2
Reactant of Route 2
(4-Methoxyphenyl)(diphenyl)phosphine
Reactant of Route 3
Reactant of Route 3
(4-Methoxyphenyl)(diphenyl)phosphine
Reactant of Route 4
Reactant of Route 4
(4-Methoxyphenyl)(diphenyl)phosphine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(4-Methoxyphenyl)(diphenyl)phosphine
Reactant of Route 6
Reactant of Route 6
(4-Methoxyphenyl)(diphenyl)phosphine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.